1,1,1,2,2,4,4,4-Octafluorobutane
Description
Structure
3D Structure
Properties
Molecular Formula |
C4H2F8 |
|---|---|
Molecular Weight |
202.05 g/mol |
IUPAC Name |
1,1,1,2,2,4,4,4-octafluorobutane |
InChI |
InChI=1S/C4H2F8/c5-2(6,4(10,11)12)1-3(7,8)9/h1H2 |
InChI Key |
BJGMDDXEWGMYHD-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(F)(F)F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Advanced Spectroscopic and Analytical Characterization of 1,1,1,2,2,4,4,4 Octafluorobutane
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Fluorinated Butane (B89635) Isomers
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including fluorinated butanes. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule. mnstate.edu
¹⁹F NMR Chemical Shift Analysis for Fluorine Environments
Fluorine-19 (¹⁹F) NMR spectroscopy is particularly powerful for characterizing organofluorine compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. wikipedia.orghuji.ac.il The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment of the fluorine atoms, providing distinct signals for non-equivalent fluorine nuclei within a molecule. biophysics.org This sensitivity results in a wide chemical shift range, which minimizes signal overlap and facilitates detailed structural analysis. wikipedia.orghuji.ac.il
For 1,1,1,2,2,4,4,4-octafluorobutane, the ¹⁹F NMR spectrum would be expected to show distinct signals for the -CF₃ and -CF₂- groups. The terminal trifluoromethyl (-CF₃) groups typically resonate in a specific region of the spectrum, while the internal difluoromethylene (-CF₂-) groups appear at different chemical shifts. ucsb.edu The coupling between adjacent, non-equivalent fluorine atoms (¹⁹F-¹⁹F coupling) provides further structural information, with coupling constants generally being larger than those observed in proton NMR. wikipedia.org
Table 1: Predicted ¹⁹F NMR Chemical Shift Ranges for Functional Groups in this compound
| Functional Group | Typical Chemical Shift Range (ppm) relative to CFCl₃ |
| -CF₃ | -60 to -80 |
| -CF₂- | -110 to -130 |
| Note: These are general ranges and can be influenced by neighboring groups and solvent effects. ucsb.educolorado.edu |
¹H and ¹³C NMR for Carbon Skeleton and Hydrogen Connectivity
While ¹⁹F NMR is crucial for observing the fluorine atoms directly, ¹H and ¹³C NMR spectroscopy provide essential information about the hydrocarbon backbone of the molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to be relatively simple, showing a signal for the two protons of the central methylene (B1212753) (-CH₂-) group. compoundchem.com The chemical shift of this signal will be influenced by the strong electron-withdrawing effects of the adjacent fluorinated carbons. Furthermore, the signal will be split into a complex multiplet due to coupling with the adjacent fluorine atoms (¹H-¹⁹F coupling). The multiplicity of the signal can be predicted by the n+1 rule, where n is the number of neighboring equivalent fluorine atoms. mnstate.edu
¹³C NMR Spectroscopy: In ¹³C NMR, each non-equivalent carbon atom in the molecule gives a distinct signal. masterorganicchemistry.com For this compound, due to symmetry, two signals would be expected in the proton-decoupled spectrum: one for the two equivalent terminal -CF₃ carbons and one for the two equivalent internal carbons (-CF₂- and -CH₂-). The chemical shifts of these carbons are significantly influenced by the attached fluorine atoms, with more fluorinated carbons appearing at a lower field (higher ppm value). udel.eduwisc.edu Quaternary carbons, those with no attached hydrogens, often exhibit weaker signals. youtube.com
Table 2: Predicted ¹H and ¹³C NMR Data for this compound
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Expected Multiplicity |
| ¹H | -CH₂- | 3.5 - 4.5 | Multiplet |
| ¹³C | -CF₃ | 120 - 130 (quartet) | Quartet |
| ¹³C | -CF₂- | 110 - 120 (triplet) | Triplet |
| ¹³C | -CH₂- | 20 - 30 (triplet) | Triplet |
| Note: Predicted values are estimates and can vary based on experimental conditions. The multiplicity for ¹³C is due to ¹JCF coupling. bhu.ac.inchemistrysteps.comepfl.ch |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Isomer Differentiation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight and elemental composition of a compound. thermofisher.com It can differentiate between compounds having the same nominal mass but different molecular formulas by measuring their mass-to-charge ratio (m/z) to a very high degree of accuracy. docbrown.infonih.gov
For this compound (C₄H₂F₈), HRMS can confirm its molecular formula by providing an exact mass measurement that matches the theoretical value. The theoretical exact mass of C₄H₂F₈ is 202.0029 Da. nih.gov
Furthermore, HRMS is crucial for distinguishing between isomers, which have the same molecular formula but different structural arrangements. docbrown.info While isomers of octafluorobutane will have the same molecular ion peak in a low-resolution mass spectrum, their fragmentation patterns upon ionization can be distinct. researchgate.netchemguide.co.uk The fragmentation of the molecular ion produces a series of smaller fragment ions, and the pattern of these fragments serves as a molecular fingerprint. libretexts.orglibretexts.org For example, the cleavage of C-C bonds in different positions will lead to fragment ions of different masses, allowing for the differentiation of isomers like 1,1,1,2,2,3,3,4-octafluorobutane (B2402914) and this compound. nist.gov
Table 3: Theoretical Exact Mass for Molecular Formula Confirmation
| Molecular Formula | Compound Name | Theoretical Exact Mass (Da) |
| C₄H₂F₈ | This compound | 202.0029 |
| C₄H₂F₈ | 1,1,1,2,2,3,3,4-Octafluorobutane | 202.0029 |
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting of Octafluorobutane
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide a "fingerprint" of a molecule based on its unique vibrational modes. mdpi.comrsc.org
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum shows absorption bands at specific frequencies corresponding to the vibrational energies of different functional groups. For this compound, the IR spectrum is expected to be characterized by strong absorption bands associated with C-F stretching vibrations, typically in the region of 1100-1300 cm⁻¹. The C-H stretching vibrations of the -CH₂- group would appear around 2900-3000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light. It provides information about vibrational modes that involve a change in the polarizability of the molecule. Raman spectroscopy is particularly useful for observing symmetric vibrations and C-C backbone vibrations, which may be weak or absent in the IR spectrum. researchgate.net The combination of IR and Raman data provides a more complete vibrational assignment for the molecule. nih.govosti.gov
Table 4: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopy Technique |
| C-H Stretch | 2900 - 3000 | IR, Raman |
| C-F Stretch | 1100 - 1300 | IR (strong), Raman |
| -CH₂- Bend/Scissor | 1400 - 1500 | IR, Raman |
| C-C Stretch | 800 - 1100 | Raman (stronger), IR |
Chromatographic Techniques for Separation and Quantification in Complex Mixtures
Chromatographic techniques are essential for separating and quantifying individual components within a complex mixture. For a volatile compound like this compound, gas chromatography is the method of choice.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Octafluorobutane Detection
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. nih.gov In GC, the volatile components of a sample are separated based on their boiling points and interactions with a stationary phase in a capillary column. shimadzu.com For fluorinated compounds, the choice of the GC column is important to achieve good separation. nih.govresearchgate.net
Once the separated components elute from the GC column, they enter the mass spectrometer, which provides mass spectra for each component. diva-portal.org This allows for the positive identification of this compound even in trace amounts within a complex matrix. The use of soft ionization techniques in MS, such as chemical ionization (CI) or field ionization (FI), can be beneficial for preserving the molecular ion of fluorinated compounds, which can be prone to fragmentation with standard electron ionization (EI). nih.govjeol.com The retention time from the GC and the mass spectrum from the MS together provide a high degree of confidence in the identification and quantification of the target analyte. amazonaws.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Fluorinated Derivatives
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as a powerful analytical tool for the detection and quantification of trace-level compounds in complex matrices. While specific studies on the derivatization and subsequent LC-MS/MS analysis of this compound are not extensively detailed in publicly available literature, the methodology is broadly applicable to a wide range of fluorinated compounds.
The process involves the separation of analytes using liquid chromatography, followed by their ionization and detection using tandem mass spectrometry. The high selectivity and sensitivity of MS/MS allow for the identification of specific molecules based on their mass-to-charge ratio and fragmentation patterns. For fluorinated compounds, which can sometimes be challenging to ionize, atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are common techniques employed.
In the context of this compound, LC-MS/MS would be invaluable for studying its potential degradation products or for analyzing formulations containing this compound alongside other fluorinated or non-fluorinated substances. The technique's ability to provide structural information through fragmentation analysis is crucial for identifying unknown derivatives that may form under various environmental or operational conditions.
A generalized workflow for the LC-MS/MS analysis of fluorinated compounds is presented in the table below.
| Step | Description | Key Parameters |
| Sample Preparation | Extraction of analytes from the sample matrix and concentration. | Solid-phase extraction (SPE), liquid-liquid extraction (LLE). |
| LC Separation | Chromatographic separation of the target analytes. | C18 or other suitable reversed-phase columns, mobile phase composition (e.g., methanol, acetonitrile, water with additives). |
| Ionization | Creation of gas-phase ions from the separated analytes. | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). |
| Mass Analysis | Separation of ions based on their mass-to-charge ratio (m/z). | Quadrupole, Time-of-Flight (TOF), or Orbitrap mass analyzers. |
| Fragmentation | Collision-induced dissociation (CID) of selected parent ions. | Collision energy optimization. |
| Detection & Quantification | Measurement of fragment ions to confirm identity and quantify the analyte. | Multiple Reaction Monitoring (MRM) for targeted analysis. |
Ion Chromatography for Impurity Quantification
Ion Chromatography (IC) is a premier technique for the determination of ionic impurities in a wide array of samples, including fluorinated compounds. While direct IC analysis of the non-polar this compound is not feasible, the technique is exceptionally well-suited for quantifying inorganic anions and organic acids that may be present as impurities from the manufacturing process or as degradation products.
A particularly relevant application for fluorinated compounds is Combustion Ion Chromatography (CIC) . This powerful method allows for the determination of the total fluorine content in a sample. In CIC, the sample is combusted at a high temperature, which converts all fluorine-containing compounds into hydrogen fluoride (B91410) (HF). The resulting gases are then absorbed into an aqueous solution, and the fluoride concentration is quantified by ion chromatography. This approach provides a measure of the total organofluorine content, which is crucial for assessing the purity and potential environmental impact of fluorinated substances.
The presence of specific ionic impurities can also be determined directly by IC if they are soluble in the aqueous or polar solvent used for analysis. For instance, residual catalysts or acidic byproducts from the synthesis of this compound could be quantified. A patent for certain hydrofluoroolefins suggests that their degradation products can be measured using IC or IC-MS techniques, highlighting the relevance of this method. google.com
Below is a table outlining typical conditions for the analysis of anionic impurities using ion chromatography.
| Parameter | Description | Typical Setting |
| Analytical Column | Stationary phase for separating anions. | Anion-exchange column (e.g., based on polystyrene-divinylbenzene with quaternary ammonium (B1175870) functional groups). |
| Guard Column | Protects the analytical column from contamination. | Same stationary phase as the analytical column. |
| Eluent | Mobile phase that carries the sample through the column. | Sodium carbonate/sodium bicarbonate or potassium hydroxide (B78521) solutions. |
| Flow Rate | The speed at which the eluent passes through the column. | 0.5 - 1.5 mL/min. |
| Detection | Method for detecting the separated ions. | Suppressed conductivity detection is most common for high sensitivity. |
| Sample Preparation | For direct analysis, dissolution in a suitable solvent. For total fluorine, combustion is required. | Dilution in deionized water or a suitable solvent; combustion for CIC. |
The established limit of detection and quantification for impurities can be very low with IC, often in the parts-per-billion (ppb) range, making it a highly sensitive technique for quality control. researchgate.net
Computational and Theoretical Investigations of 1,1,1,2,2,4,4,4 Octafluorobutane Molecular Systems
Quantum Chemical Calculations for Electronic Structure and Conformation
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its three-dimensional structure, electron distribution, and energetic stability. These methods solve the Schrödinger equation, or approximations of it, to provide detailed information about molecular systems.
Density Functional Theory (DFT) Studies on Energetics and Reactivity
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing computational cost with accuracy for a wide range of molecular properties. DFT methods are used to determine the ground-state electronic structure, optimized geometry, and various energetic properties of molecules. For a molecule like 1,1,1,2,2,4,4,4-octafluorobutane, DFT would be instrumental in understanding its conformational landscape—the different spatial arrangements of its atoms and their relative energies.
For instance, in studies of other fluorinated alkanes, DFT has been used to calculate the energies of different rotational isomers (rotamers) to identify the most stable conformations. This is crucial as the conformation of a molecule can significantly influence its physical and chemical properties. DFT also allows for the calculation of reactivity descriptors, such as molecular electrostatic potential maps, which can predict how the molecule will interact with other chemical species.
Table 1: Illustrative DFT-Calculated Relative Energies of Conformations for an Analogous Fluorinated Alkane (1,2-Difluoroethane)
| Conformation | Dihedral Angle (F-C-C-F) | Relative Energy (kcal/mol) |
| gauche | ~71° | 0.00 |
| staggered (anti) | 180° | +0.8 |
Note: Data is for 1,2-difluoroethane (B1293797) and serves as an example of the type of information obtained from DFT calculations. The gauche conformation is found to be more stable than the anti (staggered) conformation in this case, a phenomenon that can be explained by hyperconjugative interactions. youtube.com
Ab Initio Methods for High-Accuracy Property Prediction
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods are generally more computationally demanding than DFT but can provide higher accuracy for certain properties. High-level ab initio methods, such as Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory, are often used as benchmarks for other computational methods.
For this compound, ab initio calculations would be employed to obtain highly accurate predictions of its molecular geometry, vibrational frequencies (which correspond to its infrared spectrum), and thermochemical properties like the enthalpy of formation. researchgate.net Such calculations on similar molecules, like bent-chain models of hydrogen fluoride (B91410), have demonstrated that electron correlation effects, which are well-described by these methods, are critical for accurately predicting properties like ionization potentials. aps.org
Molecular Dynamics (MD) Simulations for Intermolecular Interactions and Aggregation Behavior
While quantum chemical calculations focus on individual molecules, Molecular Dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules. github.com MD simulations model the movements of atoms and molecules over time based on a force field, which is a set of empirical equations and parameters that describe the potential energy of the system.
For this compound in a liquid or gas phase, MD simulations can predict bulk properties such as density, viscosity, and diffusion coefficients. These simulations are also crucial for understanding intermolecular interactions—the forces between molecules—which govern the physical properties of the substance. For example, a study on 1,1,1,2-tetrafluoroethane (B8821072) (HFC-134a) used MD simulations to detail the specific atom-atom interactions that occur in the liquid phase. github.com The development of accurate force fields, sometimes aided by machine learning, is a critical area of research for HFCs to ensure the reliability of these simulations. nih.govacs.org
Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Research
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that correlates the structural or property-describing features of molecules (known as molecular descriptors) with their experimentally observed properties. Once a statistically significant relationship is established, it can be used to predict the properties of new or uncharacterized molecules.
For a compound like this compound, a QSPR model could be developed to predict properties such as boiling point, vapor pressure, or environmental fate parameters. This approach has been applied to various classes of compounds, including butane (B89635) derivatives. orientjchem.orgresearchgate.net A study on butane derivatives demonstrated that topological indices (numerical descriptors of molecular structure) could be correlated with properties like surface tension and complexity. researchgate.net
Table 2: Example of Descriptors Used in QSPR Studies of Butane Derivatives
| Compound | Heavy Atomic Count | Complexity | Surface Tension (dyn/cm) |
| 1,4-butanedithiol | 6 | 17.5 | 31.1 |
| 2-butanone | 5 | 38.5 | 22.9 |
| 1,3-butanediol | 6 | 28.7 | 34.9 |
Note: This table, adapted from a study on various butane derivatives, illustrates the types of molecular descriptors and properties that are correlated in QSPR models. researchgate.net
Reaction Pathway Analysis and Kinetic Modeling through Computational Approaches
Computational methods are invaluable for elucidating the mechanisms of chemical reactions, identifying transition states, and calculating reaction rates. For this compound, this would be particularly relevant for understanding its atmospheric chemistry and decomposition pathways.
Reaction pathway analysis involves mapping out the potential energy surface of a reaction to identify the most likely routes from reactants to products. This can be done using quantum chemical methods like DFT. For instance, studies on the atmospheric oxidation of other HFCs have used these techniques to determine the reaction mechanisms with hydroxyl (OH) radicals, which is a primary degradation pathway in the troposphere. nih.gov
Kinetic modeling then uses the energetic information from the potential energy surface to calculate reaction rate constants. These constants are essential for predicting the atmospheric lifetime and global warming potential of a compound. While specific studies on this compound are scarce, the methodologies are well-established for other fluorinated compounds.
Thermodynamic Modeling of Octafluorobutane Systems
Thermodynamic modeling aims to predict the thermodynamic properties of a substance over a range of temperatures and pressures. This is crucial for engineering applications, such as its use as a refrigerant or solvent. Computational methods can provide data that is difficult or expensive to obtain experimentally.
Methods like the Statistical Associating Fluid Theory (SAFT) and equations of state derived from molecular simulations are used to model the thermodynamic behavior of fluids, including HFCs. mdpi.com These models can predict phase equilibria (vapor-liquid coexistence), critical properties, and other thermodynamic data essential for process design and optimization. For example, computational studies on isooctane (B107328) and its radicals have been used to determine thermochemical properties like the standard enthalpy of formation, entropy, and heat capacity. researchgate.net
Table 3: Computationally Derived Thermodynamic Properties for Isooctane
| Property | Calculated Value |
| Standard Enthalpy of Formation (kcal/mol) | -54.40 ± 1.60 |
| Entropy (cal/mol·K) | 102.3 |
| Heat Capacity (Cp) at 298 K (cal/mol·K) | 44.5 |
Note: Data for isooctane, a structural isomer of octane, illustrating the types of thermodynamic properties that can be calculated computationally. researchgate.net
Vapor-Liquid Equilibrium (VLE) Studies of Octafluorobutane Mixtures
The study of vapor-liquid equilibrium (VLE) is fundamental to the design and optimization of separation processes, particularly distillation, which is crucial in the purification of fluorochemicals. Computational and theoretical investigations of VLE for mixtures containing this compound provide essential data for chemical process simulation and design. These studies typically involve experimental measurements correlated with thermodynamic models.
A common experimental technique for measuring VLE data for such systems is the "static-analytic" method. acs.orgresearchgate.netscispace.com This method involves charging the components into an equilibrium cell, which is then brought to a constant temperature. The system is allowed to reach equilibrium, where the liquid and vapor phases are in coexistence. Samples from both phases are then extracted and their compositions are analyzed, often using gas chromatography. acs.org
The experimental data obtained are then typically correlated using an equation of state (EOS) to model the phase behavior of the mixture. The Peng-Robinson (PR) equation of state is frequently employed for this purpose, often in conjunction with mixing rules to account for the interactions between different molecules in the mixture. acs.orgwolfram.comwikipedia.org For instance, the Mathias-Copeman alpha function can be used to improve the representation of the pure component vapor pressures, and mixing rules like the Wong-Sandler mixing rule, which incorporates an activity coefficient model such as the Non-Random Two-Liquid (NRTL) model, can be used to accurately describe the behavior of non-ideal mixtures. researchgate.net The correlation involves adjusting binary interaction parameters to minimize the deviation between the experimental and calculated pressures and vapor phase compositions. acs.org
Table 1: Illustrative Vapor-Liquid Equilibrium Data for a Fluorocarbon Mixture at 292.89 K
| Pressure (MPa) | Liquid Mole Fraction (x1) | Vapor Mole Fraction (y1) |
| 0.352 | 0.105 | 0.284 |
| 0.451 | 0.221 | 0.468 |
| 0.553 | 0.355 | 0.603 |
| 0.652 | 0.512 | 0.711 |
| 0.754 | 0.701 | 0.815 |
| 0.853 | 0.912 | 0.921 |
Data based on a similar fluorocarbon system for illustrative purposes. acs.org
Critical Properties and Phase Behavior Prediction
The critical properties (critical temperature, critical pressure, and critical volume) of a substance are essential for developing equations of state and for understanding its phase behavior over a wide range of conditions. For many compounds, including complex fluorocarbons like this compound, experimental determination of these properties can be challenging. Therefore, computational prediction methods are of significant importance.
One powerful approach for predicting critical properties is the use of Quantitative Structure-Property Relationship (QSPR) models. nih.gov QSPR models are statistical correlations that relate the molecular structure of a compound to its physicochemical properties. These models are built using a dataset of compounds with known properties. Molecular descriptors, which are numerical representations of the molecular structure, are calculated and used to develop a mathematical model that can predict the properties of new compounds. For fluorinated compounds, specific descriptors that account for the presence of fluorine atoms are crucial for accurate predictions.
Another sophisticated method for investigating phase behavior and predicting critical properties is molecular dynamics (MD) simulation. researchgate.netnih.govaps.orgrsc.org MD simulations model the behavior of a system of molecules by solving Newton's equations of motion for each atom. By simulating a system at various temperatures and densities, it is possible to observe phase transitions and determine the coexistence curve of the liquid and vapor phases. The critical point can then be estimated from the top of this curve. The accuracy of MD simulations is highly dependent on the force field used to describe the interactions between atoms. For fluorinated molecules, developing accurate force fields that capture their unique electronic characteristics is an active area of research. vanderbilt.edu
While specific computationally predicted critical properties for this compound are not detailed in the available literature, the following table provides an example of the types of critical property data that are the target of such computational investigations.
Table 2: Example of Critical Property Data
| Compound | Critical Temperature (K) | Critical Pressure (MPa) | Critical Volume (cm³/mol) |
| Methane | 190.6 | 4.60 | 99.0 |
| Ethane | 305.4 | 4.88 | 148.0 |
| Propane | 369.8 | 4.25 | 200.0 |
| n-Butane | 425.2 | 3.80 | 255.0 |
This table contains data for common alkanes to illustrate the format of critical property data and does not represent data for the subject compound.
Environmental Atmospheric Science and Global Impact Research of Octafluorobutane Isomers
Atmospheric Abundance and Long-Term Trend Analysis of Perfluorocarbons
The atmospheric concentrations of many perfluorocarbons are low but have been increasing steadily since the mid-20th century. copernicus.org Long-term monitoring programs, such as the Advanced Global Atmospheric Gases Experiment (AGAGE), track the atmospheric abundance of these potent greenhouse gases. copernicus.orgcopernicus.org
While specific long-term atmospheric trend data for 1,1,1,2,2,4,4,4-octafluorobutane is not extensively documented in readily available literature, studies on related isomers provide insight into the behavior of C4 perfluorocarbons. For instance, measurements of n-decafluorobutane (n-C₄F₁₀), another C4 perfluorocarbon, show that it was not present in the atmosphere before the 1960s. copernicus.org Current abundances of these compounds are generally in the range of parts per trillion (ppt), but they are observed to be continually increasing. copernicus.org
A prominent isomer, octafluorocyclobutane (B90634) (c-C₄F₈ or PFC-318), has been more extensively studied. It is the third most abundant PFC in the atmosphere, after tetrafluoromethane (CF₄) and hexafluoroethane (B1207929) (C₂F₆). copernicus.org Analysis of air samples from Cape Grim, Tasmania, reveals a clear increasing trend in its atmospheric abundance. In the Southern Hemisphere, the concentration of c-C₄F₈ rose from 0.35 ppt (B1677978) in 1978 to 1.2 ppt in 2010. copernicus.org The growth rate around 2010 was approximately 0.03 ppt per year. copernicus.org
Atmospheric Abundance of c-C₄F₈ in the Southern Hemisphere
| Year | Abundance (ppt) |
|---|---|
| 1978 | 0.35 |
| 2010 | 1.20 |
Data derived from Oram, D. E., et al. (2012). copernicus.org
Global Warming Potential (GWP) Assessment and Radiative Forcing Studies
The Global Warming Potential (GWP) is a metric used to compare the heat-trapping ability of different greenhouse gases relative to carbon dioxide (CO₂) over a specific time horizon. epa.govfuturelearn.com PFCs are characterized by very high GWP values because they strongly absorb infrared radiation and have extremely long atmospheric lifetimes, often thousands of years. copernicus.org
The GWP for a specific isomer of octafluorobutane, c-C₄F₈ (PFC-318), is well-established. The Intergovernmental Panel on Climate Change (IPCC) Fourth Assessment Report (AR4) lists its 100-year GWP as 10,300, meaning one ton of c-C₄F₈ traps as much heat as 10,300 tons of CO₂ over a century. ca.gov Its atmospheric lifetime is estimated to be over 3,000 years. copernicus.org
Global Warming Potentials (100-Year Time Horizon) of Selected Perfluorocarbons
| Compound | Formula | Lifetime (years) | GWP (100-year) |
|---|---|---|---|
| Carbon Dioxide | CO₂ | Variable | 1 |
| Octafluorocyclobutane | c-C₄F₈ | 3,200 | 10,300 |
| Hexafluoroethane | C₂F₆ | 10,000 | 12,200 |
| Tetrafluoromethane | CF₄ | 50,000 | 7,390 |
Data from California Air Resources Board, IPCC AR4. ca.gov
Source Identification and Emission Inventory Discrepancy Analysis for Atmospheric Release
Identifying the sources of atmospheric PFCs is crucial for emission mitigation strategies. Known anthropogenic sources of octafluorobutane isomers and other PFCs include the electronics and semiconductor industries (for plasma etching and cleaning), primary aluminum production, and specialized refrigeration applications. copernicus.orgcopernicus.orgontosight.ai
A significant challenge in managing these compounds is the large discrepancy observed between "top-down" and "bottom-up" emission estimates. Top-down estimates are derived from atmospheric measurements combined with transport models, while bottom-up estimates are calculated from reported industry activity data and emission factors. researchgate.net
For c-C₄F₈, top-down global emissions derived from atmospheric observations were estimated to be around 1.1 Gg per year in 2007. copernicus.org However, bottom-up inventories like the Emission Database for Global Atmospheric Research (EDGAR) reported emissions that were less than 1% of this value for the period between 1986 and 2005. copernicus.org This vast difference suggests the existence of large, unaccounted-for sources. Similar discrepancies of up to five orders of magnitude have been found for other PFCs like n-C₄F₁₀. copernicus.org These findings highlight the need for more accurate and comprehensive emission reporting from industries using these chemicals.
Future Research Directions and Sustainable Chemical Innovation for 1,1,1,2,2,4,4,4 Octafluorobutane
Advancements in Environmentally Sustainable Synthetic Routes
The conventional synthesis of fluorinated compounds has often relied on harsh reagents and energy-intensive processes, presenting significant environmental and safety challenges. numberanalytics.comnumberanalytics.com Future research is pivoted towards the development of greener, more efficient synthetic pathways for 1,1,1,2,2,4,4,4-octafluorobutane.
Key characteristics of these sustainable routes include the use of less toxic fluorinating agents, milder reaction conditions, and improved atom economy. numberanalytics.com Emerging eco-friendly fluorination techniques that hold promise include:
Electrochemical Fluorination: This method offers a reagent-free approach by using electricity to drive the fluorination process in a suitable fluoride (B91410) source. numberanalytics.com It can often be conducted under mild conditions, enhancing safety and scalability. numberanalytics.com
Use of Novel Fluorinating Agents: Research into non-toxic and recyclable fluorinating agents, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor, is gaining traction. numberanalytics.comnumberanalytics.com These reagents offer greater selectivity and are safer to handle than traditional agents like elemental fluorine or hydrofluoric acid. numberanalytics.comnumberanalytics.com
Catalytic Fluorination: The development of efficient catalysts, including transition metal-based and organocatalytic systems, can significantly lower the energy barrier for fluorination reactions. numberanalytics.comnumberanalytics.com This allows for the use of milder conditions and can reduce the amount of fluorinating agent required. numberanalytics.com For instance, copper-based catalysts have shown potential as more environmentally friendly alternatives to palladium-based systems in certain fluorination reactions. numberanalytics.com
Green Solvents: The replacement of traditional volatile organic solvents with greener alternatives, such as ionic liquids or bio-derived solvents like Cyrene and γ-valerolactone (GVL), is a critical area of research. wpmucdn.combohrium.com Ionic liquids, in particular, can enhance the solubility and reactivity of fluorinating agents and can often be recycled. bohrium.com
Table 1: Comparison of Traditional vs. Sustainable Fluorination Methods
| Feature | Traditional Fluorination | Sustainable Fluorination |
|---|---|---|
| Reagents | Often hazardous (e.g., HF, F2) numberanalytics.com | Less toxic, recyclable (e.g., NFSI, Selectfluor) numberanalytics.com |
| Energy Consumption | High | Lower, due to milder conditions and catalysis numberanalytics.comnumberanalytics.com |
| Waste Generation | Significant | Minimized, with higher atom economy numberanalytics.com |
| Safety | Poses significant handling risks numberanalytics.com | Enhanced safety profile numberanalytics.com |
| Solvents | Often toxic and volatile (e.g., DMSO, DMF) wpmucdn.com | Greener alternatives (e.g., ionic liquids, bio-solvents) wpmucdn.combohrium.com |
Exploration of Novel Application Domains through Targeted Isomer Design
The specific arrangement of fluorine atoms in a molecule can dramatically influence its physical and chemical properties. While this compound has its defined characteristics, the targeted design of its structural isomers opens up possibilities for new applications. Isomer-specific properties can affect everything from boiling point and vapor pressure to dielectric strength and biological activity.
Future research will likely focus on synthesizing and characterizing other isomers of octafluorobutane to explore their potential in areas such as:
Advanced Dielectric Gases: Fluorocarbons are being investigated as potential alternatives to sulfur hexafluoride (SF₆), a potent greenhouse gas used in electrical equipment. acs.org By designing isomers with optimal dielectric strength and low global warming potential (GWP), new, more environmentally friendly insulating gases could be developed.
Specialty Solvents: The unique solvency properties of fluorocarbons can be fine-tuned by altering the isomeric structure. This could lead to the development of highly specific solvents for niche applications in electronics manufacturing or chemical synthesis.
Biomedical Applications: The high biocompatibility and gas-dissolving capacity of some fluorocarbons make them candidates for applications like contrast agents in medical imaging (e.g., ¹⁹F MRI) or as components of artificial blood substitutes. nih.govnih.govnih.govmdpi.com Targeted isomer design could enhance the efficacy and safety of these applications by optimizing properties like intravascular persistence and biodistribution. nih.gov
Advanced Materials: Fluorinated molecules are used to create surfaces with specific properties, such as hydrophobicity and low friction. pnas.orgnih.gov Isomers of octafluorobutane could be explored as building blocks for new polymers or as surface coatings for advanced materials in aerospace or microelectronics. numberanalytics.com
Table 2: Potential Application Areas for Octafluorobutane Isomers
| Application Domain | Key Property to Optimize | Potential Benefit of Isomer Design |
|---|---|---|
| Dielectric Gases | Dielectric strength, GWP acs.org | Development of SF₆ alternatives with lower environmental impact. |
| Specialty Solvents | Solvency, boiling point | Creation of highly selective, efficient solvents for specific processes. |
| Biomedical Imaging | ¹⁹F MRI signal, biocompatibility mdpi.com | Improved contrast agents for more sensitive and specific diagnostics. mdpi.com |
| Surface Coatings | Surface tension, thermal stability nih.gov | Creation of durable, high-performance non-stick or protective coatings. numberanalytics.com |
Enhanced Computational Predictive Capabilities for Fluorocarbon Systems
Computational chemistry provides a powerful tool for accelerating research and development while reducing the need for extensive, resource-intensive laboratory experiments. For fluorocarbon systems, including this compound and its isomers, enhanced predictive capabilities are a key research frontier.
Advanced computational models can be used to:
Predict Physicochemical Properties: Using methods like Density Functional Theory (DFT), researchers can accurately predict properties such as boiling point, vapor pressure, and heat capacity for different isomers before they are synthesized. acs.org This allows for the rapid screening of candidates for specific applications.
Assess Structural Stability and Degradation: Computational models can investigate the thermodynamic stability and potential degradation pathways of fluorocarbons under various conditions. acs.orgacs.org This is crucial for assessing their suitability as long-lasting materials and for understanding their environmental fate. acs.org
Simulate Interactions with Biological Systems: For potential biomedical applications, molecular dynamics simulations can predict how different isomers will interact with proteins, membranes, and other biological molecules, providing insights into their potential efficacy and toxicity.
Model Atmospheric Behavior: Computational fluid dynamics and quantum chemistry calculations can be used to predict the atmospheric lifetime and global warming potential of new fluorocarbon isomers, guiding the design of more environmentally benign compounds.
The use of DFT modeling with functionals like B3LYP has already proven effective in studying the structural stability and decomposition of small fluorocarbon compounds. acs.org Future work will involve refining these models and expanding their predictive power to encompass a wider range of properties and environmental conditions.
Interdisciplinary Research on Atmospheric Impact and Mitigation Strategies
While HFCs like this compound have a lower ozone depletion potential than the chlorofluorocarbons (CFCs) they replaced, many are still potent greenhouse gases. epa.govresearchgate.net A comprehensive understanding of the atmospheric impact of this specific compound and the development of effective mitigation strategies require a collaborative, interdisciplinary approach.
Key research areas include:
Atmospheric Chemistry Studies: Detailed investigations into the atmospheric degradation pathways of this compound are needed to accurately determine its atmospheric lifetime and, consequently, its GWP. This involves laboratory studies of its reaction rates with atmospheric oxidants like the hydroxyl radical (•OH) and the use of atmospheric models to simulate its global distribution and impact.
Development of Mitigation Technologies: Research into technologies for the capture, recycling, and destruction of fluorinated gases is crucial. epa.govmdpi.comclimateinteractive.org This includes improving the efficiency of recovery from end-of-life equipment and developing advanced destruction methods like plasma technology. mdpi.com
Policy and Economic Analysis: The effectiveness of regulations aimed at phasing down HFCs, such as the Kigali Amendment to the Montreal Protocol, needs to be continuously assessed. mdpi.comclimateinteractive.org Interdisciplinary research involving scientists, economists, and policymakers is essential to develop cost-effective and technologically feasible strategies for transitioning to low-GWP alternatives. nih.gov
By integrating knowledge from chemistry, physics, atmospheric science, engineering, and policy studies, a sustainable framework for the management of this compound and other HFCs can be established, balancing technological needs with environmental protection.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
